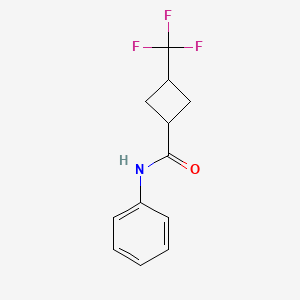
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by a cyclobutane ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base.
Amidation Reaction: The final step involves the reaction of the cyclobutane derivative with aniline to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the amidation step to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially yielding amine derivatives.
Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted cyclobutane derivatives.
Scientific Research Applications
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with polar residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
(1r,3r)-N-phenyl-3-methylcyclobutane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclopentane-1-carboxamide: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its steric and electronic properties.
Uniqueness: (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity
Properties
Molecular Formula |
C12H12F3NO |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-8(7-9)11(17)16-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
InChI Key |
POXMXFGRIMFXBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


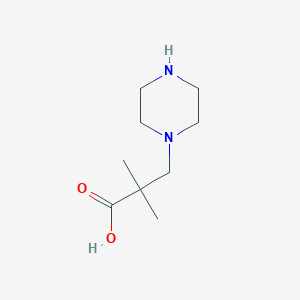
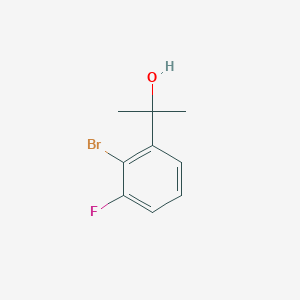
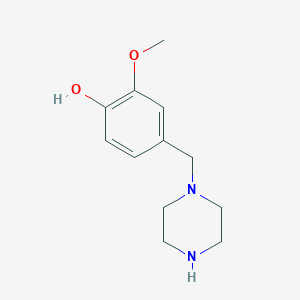
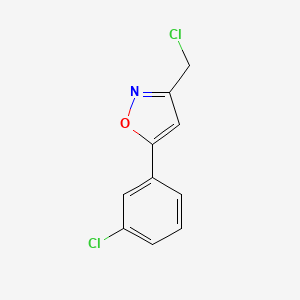
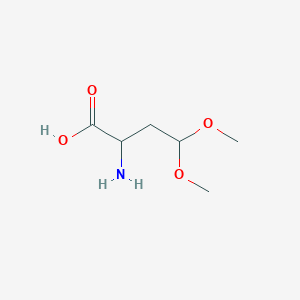
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)

![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
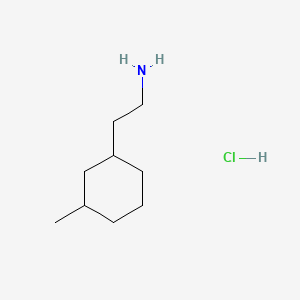
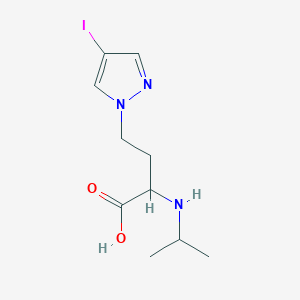
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
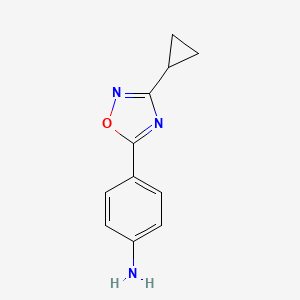
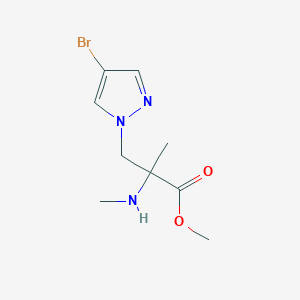
![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)
